molecular formula C13H17BrClNO2 B1442165 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 896046-60-9

1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1442165
CAS No.: 896046-60-9
M. Wt: 334.63 g/mol
InChI Key: GUDVEFQLEZUUHA-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, drug synthesis, and pharmaceutical development. This compound is characterized by the presence of a bromobenzyl group attached to a piperidine ring, which is further functionalized with a carboxylic acid group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl chloride to form 4-bromobenzyl chloride.

    Piperidine Ring Formation: The bromobenzyl chloride is then reacted with piperidine under basic conditions to form 1-(4-bromobenzyl)piperidine.

    Carboxylation: The piperidine derivative is further functionalized by introducing a carboxylic acid group through a carboxylation reaction.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Drug Synthesis: The compound serves as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Pharmaceutical Development:

    Biological Research: The compound is used in studies investigating the biological activity of piperidine derivatives and their mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group and piperidine ring play crucial roles in binding to target proteins or receptors, modulating their activity. The carboxylic acid group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)piperidine-4-yl] [4-fluorophenyl] methanol
  • 1-(3,4-Dichlorobenzyl)piperidine-4-yl] [4-fluorophenyl] methanol
  • 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid

Uniqueness

1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. This compound’s specific combination of functional groups allows for versatile applications in various fields of research and development.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2.ClH/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17;/h3-6,11H,1-2,7-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDVEFQLEZUUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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